L-Tyrosyl-L-alanyl-L-alanylglycine

Description

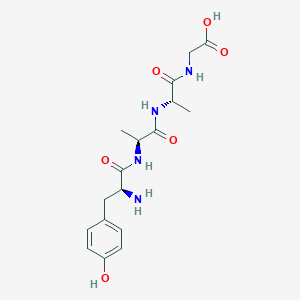

Structure

3D Structure

Properties

CAS No. |

62570-92-7 |

|---|---|

Molecular Formula |

C17H24N4O6 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C17H24N4O6/c1-9(15(25)19-8-14(23)24)20-16(26)10(2)21-17(27)13(18)7-11-3-5-12(22)6-4-11/h3-6,9-10,13,22H,7-8,18H2,1-2H3,(H,19,25)(H,20,26)(H,21,27)(H,23,24)/t9-,10-,13-/m0/s1 |

InChI Key |

GSIKPRVGZGFPQU-KWBADKCTSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Synthetic Methodologies for L Tyrosyl L Alanyl L Alanylglycine

Historical Development of Peptide Synthesis Relevant to Tetrapeptides

The journey to efficiently synthesize peptides began with classical solution-phase methods. nih.gov These early techniques, while foundational, were often laborious and time-consuming, particularly for longer peptides. The primary challenge lay in the purification of the intermediate peptide after each amino acid addition.

Liquid-Phase Peptide Synthesis (LPPS) represents a hybrid approach, combining elements of both solution-phase and solid-phase synthesis. proteogenix.science In LPPS, the growing peptide chain is attached to a soluble tag, which facilitates purification after each coupling step. proteogenix.science This method is particularly well-suited for the synthesis of shorter peptides, typically up to 20 amino acids. proteogenix.science The purification in LPPS is often achieved through precipitation, extraction, or filtration, which can be more straightforward than the repetitive washing cycles in Solid-Phase Peptide Synthesis (SPPS). proteogenix.sciencenih.gov The use of soluble supports like polyethylene (B3416737) glycols (PEGs) is a common strategy in LPPS. proteogenix.science

The advent of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in the 1960s revolutionized the field. nih.govgoogle.compeptide.comwikipedia.org This technique involves anchoring the C-terminal amino acid to an insoluble resin support, allowing for the stepwise addition of subsequent amino acids. nih.govgoogle.comwikipedia.org A key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing of the resin-bound peptide. nih.govwikipedia.org

The evolution of SPPS has seen the development of various resins, linkers, and protecting group strategies. peptide.comwikipedia.org Significant milestones include the introduction of the BHA resin for producing peptide amides and the development of the Wang resin for synthesizing peptides with a C-terminal carboxylic acid. peptide.comwikipedia.org The concept of orthogonal protection, where different protecting groups can be removed under distinct conditions, was a crucial advancement. peptide.com

Detailed Chemical Synthetic Routes for L-Tyrosyl-L-alanyl-L-alanylglycine

The synthesis of L-Tyrosyl-L-alanyl-L-alanylglycine can be accomplished using established SPPS protocols, primarily employing either the Fmoc/t-Bu or the Boc/Bzl strategy. These strategies differ in the type of protecting groups used for the α-amino group and the side chains of the amino acids.

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (t-Bu) strategy is currently the most widely used method for peptide synthesis. lifetein.comseplite.comrsc.org This approach utilizes the base-labile Fmoc group for the temporary protection of the α-amino group and acid-labile t-butyl-based groups for the side chains of trifunctional amino acids like Tyrosine. lifetein.comseplite.com

The general cycle for elongating the peptide chain using the Fmoc/t-Bu strategy involves:

Fmoc Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide using a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). lifetein.compeptide.com

Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene-piperidine adduct. peptide.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the growing peptide chain. bachem.com

Washing: The resin is washed again to remove excess reagents and byproducts. peptide.com

This cycle is repeated for each amino acid in the sequence (Glycine, Alanine (B10760859), Alanine, Tyrosine). The side chain of Tyrosine is protected with a t-butyl ether to prevent side reactions. oup.com Finally, the completed tetrapeptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). seplite.com

The tert-butyloxycarbonyl (Boc)/benzyl (B1604629) (Bzl) strategy is a more traditional method for SPPS. seplite.compeptide.com In this approach, the acid-labile Boc group protects the α-amino group, while benzyl-based groups protect the side chains. seplite.compeptide.com

The synthesis cycle with the Boc/Bzl strategy involves:

Boc Deprotection: The Boc group is removed using a moderately strong acid, such as 20-50% TFA in dichloromethane (B109758) (DCM). seplite.com This generates a TFA salt of the N-terminal amine. peptide.compeptide.com

Neutralization: The resin-bound peptide is treated with a base, like diisopropylethylamine (DIEA), to neutralize the TFA salt and free the N-terminal amine for the next coupling reaction. peptide.compeptide.com

Coupling: The next Boc-protected amino acid is activated and coupled.

Washing: The resin is washed to remove excess reagents and byproducts.

A major consideration in the Boc/Bzl strategy is the final cleavage step. springernature.com Because the side-chain protecting groups (like the benzyl ether on Tyrosine) are also acid-labile, a very strong acid, typically anhydrous hydrogen fluoride (B91410) (HF), is required to cleave the peptide from the resin and remove all protecting groups. seplite.comspringernature.com This process requires specialized equipment and careful handling due to the hazardous nature of HF. springernature.com

The formation of the amide (peptide) bond is a critical step in peptide synthesis, and the choice of coupling reagent directly impacts the efficiency and purity of the final product. bachem.comjpt.com These reagents activate the carboxyl group of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound peptide. jpt.com

Several classes of coupling reagents are commonly used:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective and have been used for a long time. bachem.com However, they can cause side reactions and racemization, often requiring the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress these issues. bachem.comresearchgate.net

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) offer high coupling efficiency with a lower risk of racemization. jpt.comresearchgate.net

Aminium/Uronium Salts: This class includes highly efficient reagents like HBTU, TBTU, and HATU. bachem.comjpt.compeptide.com HATU, in particular, is known for its high reactivity and ability to minimize racemization, even in difficult coupling reactions. peptide.comacs.org COMU is a newer generation uronium salt that shows excellent coupling efficiency and is considered a greener alternative due to its higher solubility in a broader range of solvents and the requirement of only one equivalent of base. acs.org

The efficacy of these reagents can be influenced by the specific amino acid sequence and the reaction conditions. For the synthesis of a relatively straightforward tetrapeptide like L-Tyrosyl-L-alanyl-L-alanylglycine, a standard uronium salt like HBTU or HATU in the presence of a base such as DIEA would provide efficient and reliable coupling.

Purification Strategies for Synthetic Tetrapeptides

The purification of synthetic tetrapeptides is a critical step to isolate the target molecule from a mixture of deletion sequences, incompletely deprotected peptides, and other impurities that can arise during synthesis. waters.comnih.gov The choice of purification strategy depends on the physicochemical properties of the peptide, such as its length, hydrophobicity, and amino acid composition. waters.comnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent technique for purifying synthetic peptides. waters.combiotage.com This method separates peptides based on their hydrophobicity. For tetrapeptides, C18 columns are commonly used. The process involves eluting the peptide from the column using a gradient of an organic solvent, like acetonitrile (B52724), mixed with water. nih.gov Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. mdpi.com

Solid-Phase Extraction (SPE) offers a simpler, more economical, and faster alternative for peptide purification, particularly for initial cleanup. nih.gov Reversed-phase SPE (RP-SPE) can be used with gradient elution to purify synthetic peptides to a high degree of purity (95–97%). nih.gov This method is versatile and can be adapted for peptides with varying properties. nih.gov

Ion-Exchange Chromatography (IEX) separates peptides based on their net charge. This technique can be a powerful tool, especially when used in conjunction with RP-HPLC as a two-step purification process for particularly complex mixtures. waters.com

Size-Exclusion Chromatography (SEC) separates molecules based on their size. For tetrapeptides, SEC can be employed as an initial cleanup step to remove significantly smaller or larger impurities, such as truncated sequences or aggregates. waters.com

Affinity Chromatography is a highly specific purification method that utilizes a specific binding interaction between the peptide and a ligand immobilized on a stationary phase. nih.gov A general strategy involves attaching an affinity tag to the desired peptide during synthesis. After cleavage from the solid support, the tagged peptide is selectively captured by an affinity resin, while impurities are washed away. nih.gov The desired peptide is then released by cleaving the affinity tag. nih.gov

The following table summarizes common purification techniques for synthetic peptides:

| Purification Technique | Principle of Separation | Typical Application for Tetrapeptides |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Primary high-resolution purification method. waters.combiotage.com |

| Solid-Phase Extraction (SPE) | Hydrophobicity | Rapid initial cleanup and purification. nih.gov |

| Ion-Exchange Chromatography (IEX) | Net Charge | Orthogonal purification step for complex mixtures. waters.com |

| Size-Exclusion Chromatography (SEC) | Molecular Size | Removal of truncated or aggregated impurities. waters.com |

| Affinity Chromatography | Specific Binding Interactions | Highly selective purification of tagged peptides. nih.gov |

Chemo-Enzymatic Approaches in Tetrapeptide Construction

Chemo-enzymatic peptide synthesis (CEPS) combines the efficiency of chemical synthesis for creating peptide fragments with the high specificity and mild reaction conditions of enzymatic ligation. nih.govnih.gov This approach circumvents many of the challenges associated with purely chemical methods, such as racemization and the need for extensive protecting group strategies. nih.govnih.gov CEPS is a greener and more sustainable method for producing peptides. rsc.org

Enzymatic Catalysis in Specific Peptide Bond Formation

Enzymes, particularly proteases and engineered ligases, can catalyze the formation of peptide bonds with high stereoselectivity. nih.govnih.gov This process typically involves the aminolysis of an acyl-enzyme intermediate. nih.gov Hydrolases like papain, α-chymotrypsin, and subtilisin have been used for this purpose. nih.gov

The ribosome itself is a natural enzyme that catalyzes peptide bond formation through the action of peptidyl transferase, located in the large ribosomal subunit. aatbio.compnas.org This process involves the nucleophilic attack of an aminoacyl-tRNA on the ester bond of a peptidyl-tRNA. aatbio.compnas.org

Engineered enzymes, such as peptiligase and omniligase, have been developed to be highly efficient biocatalysts for ligating peptide fragments. rug.nl These enzymes exhibit broad substrate scope and can couple various peptide sequences with high efficiency, minimizing the hydrolytic side reactions that can be problematic with traditional proteases. rug.nl For instance, omniligase-1, engineered from subtilisin BPN', can ligate peptide fragments with virtually any sequence. rsc.orgrug.nl Another example is aminolysin-A, an engineered transaminopeptidase that can catalyze the formation of both linear and cyclic peptides. rsc.org

Optimization of Reaction Conditions for Combined Methods

The success of chemo-enzymatic synthesis hinges on the careful optimization of reaction conditions to favor peptide bond formation over hydrolysis. nih.govnih.gov Key parameters that influence the yield and efficiency of the enzymatic ligation include pH, temperature, and the concentrations of substrates and the enzyme. nih.govmdpi.com

pH: The pH of the reaction medium is critical. Alkaline conditions are generally favorable for the aminolysis reaction due to the pKa of the amine groups of the incoming nucleophile. nih.gov However, a high pH can also lead to the hydrolysis of the ester substrate. nih.gov A robust ligation protocol might involve a pH of around 7.5. rsc.org

Temperature: The optimal temperature for protease-catalyzed peptide synthesis is dependent on the specific enzyme and substrates used. nih.gov While many reactions are performed around 40°C, a more robust protocol might use room temperature to improve stability and reduce side reactions. nih.govrsc.org

Substrate Concentration: A high concentration of the substrate is generally required to drive the reaction towards aminolysis and peptide synthesis. nih.gov

Co-solvents: The addition of organic co-solvents, such as acetonitrile (MeCN), can improve the solubility of peptide fragments and enhance the efficiency of the ligation reaction. rsc.org

The following table outlines key parameters for optimizing chemo-enzymatic peptide synthesis:

| Parameter | General Guideline | Rationale |

| pH | Near-neutral to slightly alkaline (e.g., 7.5-9.0) | Balances the need for a deprotonated amino group for nucleophilic attack with the risk of substrate hydrolysis at high pH. nih.govrsc.org |

| Temperature | Room temperature to 40°C | Optimizes enzyme activity while maintaining the stability of reactants and products. nih.govrsc.org |

| Substrate Concentration | High concentration | Favors aminolysis over hydrolysis, driving the reaction towards peptide formation. nih.gov |

| Co-solvent | Addition of organic solvents (e.g., 10% MeCN) | Improves the solubility of hydrophobic peptide fragments. rsc.org |

Emerging Technologies in Peptide Synthesis and Their Applicability

Recent advancements in synthesis technology are addressing the limitations of traditional batch methods, offering faster, more efficient, and scalable routes to peptides.

Flow Peptide Synthesis in Microchannels

Flow chemistry, particularly in microreactors, has emerged as a powerful tool for peptide synthesis. nii.ac.jpyoutube.com This technology offers precise control over reaction parameters such as time and temperature, leading to improved yields and reduced side reactions like racemization. nii.ac.jp The rapid mixing capabilities of micro-flow reactors are particularly advantageous for accelerating peptide coupling reactions. nii.ac.jp

Flow-based solid-phase peptide synthesis (SPPS) has been developed, enabling the incorporation of an amino acid residue in as little as 1.8 minutes under automated control. nih.gov Furthermore, liquid-phase continuous-flow peptide synthesizers have been created for the production of C-terminal free peptides, integrating amidation, extraction, and concentration units. rsc.org This approach not only enhances efficiency but also allows for in-line monitoring of the synthesis process. rsc.org

Advanced Strategies for Cyclic Tetrapeptide Synthesis (by analogy for linear challenges)

The synthesis of cyclic tetrapeptides is notoriously challenging due to significant ring strain. researchgate.netnih.govnih.gov The strategies developed to overcome these challenges can provide insights into addressing difficulties in the synthesis of complex linear peptides. These strategies often focus on pre-organizing the linear precursor to favor cyclization over intermolecular reactions. nih.gov

Several advanced strategies have been developed for the synthesis of cyclic tetrapeptides:

Ring Contraction Strategies: These methods involve the formation of a larger, less strained cyclic intermediate that subsequently contracts to the desired 12-membered ring of a tetrapeptide. researchgate.netnih.gov The CyClick strategy, for example, uses the formation of a 15-atom cyclic imine that undergoes a chemoselective ring contraction. nih.gov

Use of Turn-Inducers and Auxiliaries: Incorporating specific groups that promote the formation of a cis-amide bond or a turn conformation in the linear precursor can facilitate cyclization. researchgate.netnih.gov Pseudoprolines and the 2-hydroxy-6-nitrobenzyl (HnB) group are examples of such auxiliaries. researchgate.netnih.gov

On-Resin Cyclization: Performing the cyclization step while the peptide is still attached to the solid support can favor intramolecular cyclization due to the pseudo-dilution effect. rsc.org

Chemoselective Ligation: Techniques like native chemical ligation (NCL) and Staudinger ligation can be used for head-to-tail cyclization. rsc.org

The development of high-throughput continuous flow technology combined with machine learning has been shown to rapidly optimize the synthesis of challenging cyclic tetrapeptides, significantly increasing yields. rsc.org These advanced methodologies, while developed for cyclic peptides, highlight innovative approaches to controlling peptide conformation and reactivity that can be beneficial for the synthesis of complex linear sequences like L-Tyrosyl-L-alanyl-L-alanylglycine.

Analytical Techniques for Verifying Tetrapeptide Sequence and Purity (Methodological Aspects)acs.org

Following synthesis, a rigorous analytical workflow is essential to confirm that the target tetrapeptide, L-Tyrosyl-L-alanyl-L-alanylglycine, has been successfully produced with the correct sequence and to the desired level of purity. This involves a combination of chromatographic and spectrometric methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of the synthesized peptide. resolvemass.ca In reversed-phase HPLC (RP-HPLC), the crude peptide mixture is passed through a column containing a nonpolar stationary phase. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile containing an ion-pairing agent like TFA, is used for elution. utwente.nl Impurities and deletion sequences from the synthesis will have different retention times than the full-length target peptide, allowing for their separation and quantification. A successful synthesis is indicated by a chromatogram showing one major peak corresponding to the L-Tyrosyl-L-alanyl-L-alanylglycine peptide. resolvemass.ca

Mass Spectrometry (MS) is indispensable for verifying the molecular identity of the peptide. biognosys.com This technique measures the mass-to-charge ratio (m/z) of ionized molecules. The measured molecular weight of the synthesized product must match the theoretical calculated mass of L-Tyrosyl-L-alanyl-L-alanylglycine (C₁₇H₂₄N₄O₆, Molecular Weight: 380.4 g/mol ). nih.gov This provides strong evidence that the correct number and type of amino acids have been incorporated.

Tandem Mass Spectrometry (MS/MS) is employed to confirm the precise amino acid sequence. acs.orgacs.org In this method, the ion corresponding to the full peptide is selected and fragmented inside the mass spectrometer. This fragmentation typically occurs at the peptide bonds, generating a series of product ions. Analyzing the mass differences between consecutive peaks in the resulting spectrum allows for the deduction of the amino acid sequence from either the C-terminus (y-ions) or the N-terminus (b-ions). acs.org This method can definitively distinguish L-Tyrosyl-L-alanyl-L-alanylglycine from any isomers that would have the same molecular weight but a different amino acid order.

Amino Acid Analysis (AAA) provides quantitative confirmation of the amino acid composition. resolvemass.ca The purified peptide is hydrolyzed into its constituent amino acids by heating in strong acid (e.g., 6N HCl). The resulting amino acid mixture is then separated and quantified, typically by HPLC or ion-exchange chromatography. For L-Tyrosyl-L-alanyl-L-alanylglycine, the analysis should yield a molar ratio of approximately 1:2:1 for Tyrosine, Alanine, and Glycine (B1666218), respectively, confirming the correct composition of the peptide. resolvemass.ca

The table below summarizes these key analytical techniques and their specific roles in the verification of L-Tyrosyl-L-alanyl-L-alanylglycine.

| Analytical Technique | Principle of Method | Information Provided for L-Tyrosyl-L-alanyl-L-alanylglycine |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a mobile phase. | Purity assessment; separates the target tetrapeptide from synthetic impurities and incomplete sequences. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of the tetrapeptide (380.4 g/mol ), verifying the correct overall composition. resolvemass.canih.gov |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of a selected parent ion and analysis of the resulting product ions. | Determines the exact amino acid sequence (Tyr-Ala-Ala-Gly) by analyzing fragmentation patterns. acs.orgacs.org |

| Amino Acid Analysis (AAA) | Hydrolysis of the peptide followed by separation and quantification of the constituent amino acids. | Verifies the amino acid composition and stoichiometry (molar ratio of Tyr:Ala:Gly ≈ 1:2:1). resolvemass.ca |

Conformational Analysis of L Tyrosyl L Alanyl L Alanylglycine

Experimental Spectroscopic Techniques for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unlabeled and Labeled Peptides

NMR spectroscopy is a cornerstone technique for determining the solution and solid-state structure of peptides at atomic resolution. It can provide data on the chemical environment of individual atoms, their connectivity, and spatial proximities, which are essential for defining the peptide's conformation. While general principles are well-documented, specific studies on L-Tyrosyl-L-alanyl-L-alanylglycine are lacking.

2D Homonuclear and Heteronuclear NMR Experiments

Two-dimensional (2D) NMR experiments are critical for resolving the complex spectra of peptides. Homonuclear experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to identify amino acid spin systems and determine through-space proton-proton proximities, respectively. Heteronuclear experiments, such as HSQC (Heteronuclear Single Quantum Coherence), correlate protons with directly attached nuclei like ¹³C and ¹⁵N, aiding in resonance assignment. chemrxiv.org For a peptide like L-Tyrosyl-L-alanyl-L-alanylglycine, these experiments would be the first step in assigning chemical shifts to each specific atom in the sequence. However, published 2D NMR data for this specific tetrapeptide could not be located.

Rotationally Selected Solid-State NMR for Conformational Restraints

Solid-state NMR (ssNMR) is a powerful tool for studying the conformation of peptides in a microcrystalline or amorphous state, providing insights that are complementary to solution-state NMR and X-ray crystallography. acs.org Techniques like Rotational Resonance Width (R²W) experiments can provide precise distance constraints between carbon atoms. nih.gov The application of such advanced ssNMR methods to determine the conformational restraints of L-Tyrosyl-L-alanyl-L-alanylglycine has not been reported in the reviewed literature. Studies on other small peptides, such as Alanyl-Prolyl-Glycine, have demonstrated the utility of this approach in achieving high-resolution structures. nih.gov

Chemical Shift Analysis and Torsion Angle Determination

The chemical shifts of backbone atoms (Cα, Cβ, Hα, N, C') are highly sensitive to the local backbone dihedral angles (phi, ψ). osti.gov By comparing experimentally observed chemical shifts to databases of known protein and peptide structures, it is possible to predict torsion angles and thus the local conformation. Programs and methodologies exist for this purpose, but they require initial, assigned chemical shift data, which is not available for L-Tyrosyl-L-alanyl-L-alanylglycine.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Far-UV CD for Backbone Conformation

The far-UV region (typically 190-250 nm) of the CD spectrum is dominated by the absorption of the peptide backbone amide bonds. nih.gov The shape and magnitude of the CD spectrum in this region provide a characteristic signature of the peptide's secondary structure. For instance, α-helical structures typically show strong negative bands around 222 nm and 208 nm, and a positive band around 193 nm. While studies have been published on the CD spectra of polypeptides containing tyrosine and alanine (B10760859), such as (L-tyrosyl-L-alanyl-L-glutamyl)n, no specific far-UV CD data for L-Tyrosyl-L-alanyl-L-alanylglycine could be found. nih.gov

Near-UV CD for Aromatic Residue Packing

Near-ultraviolet circular dichroism (Near-UV CD) spectroscopy is a powerful technique for probing the tertiary structure of proteins and peptides by examining the environment of aromatic amino acid side chains. nist.govcreative-proteomics.com In L-Tyrosyl-L-alanyl-L-alanylglycine, the sole aromatic residue is tyrosine. The near-UV CD spectrum, typically measured between 250 nm and 350 nm, provides a fingerprint of the local environment of this tyrosine residue, which is sensitive to its packing and interactions with the rest of the peptide. nist.govchiralabsxl.com

The electronic transitions of the tyrosine side chain, specifically the π-π* transitions, give rise to characteristic signals in the near-UV region. creative-proteomics.com The precise wavelengths and intensities of these signals are influenced by the conformational constraints imposed on the tyrosine ring by the surrounding peptide backbone and other side chains. creative-proteomics.com For instance, the signal around 277 nm is characteristic of tyrosine. creative-proteomics.com The nature of the near-UV CD spectrum can indicate whether the tyrosine residue is in a well-defined, rigid conformation or if it experiences a higher degree of flexibility. A strong and well-defined spectrum often suggests a more ordered structure, while a weaker or flatter signal may indicate a more flexible or disordered state. nist.gov

Factors influencing the near-UV CD spectrum of the tyrosine in L-Tyrosyl-L-alanyl-L-alanylglycine include:

Hydrogen bonding: Interactions between the hydroxyl group of the tyrosine and other polar groups within the peptide or with the solvent can significantly alter the electronic environment and thus the CD signal.

Hydrophobic interactions: The packing of the tyrosine ring against the methyl groups of the alanine residues can restrict its rotational freedom and lead to distinct spectral features.

Solvent exposure: The degree to which the tyrosine residue is exposed to the solvent versus being buried within the peptide structure will affect its CD spectrum.

By analyzing the near-UV CD spectrum, researchers can gain valuable insights into the tertiary structure and the specific packing of the aromatic tyrosine residue within the conformational ensemble of L-Tyrosyl-L-alanyl-L-alanylglycine.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality and Conformational Preferences

Vibrational circular dichroism (VCD) spectroscopy is a chiroptical technique that provides detailed information about the stereochemistry and solution-state conformation of chiral molecules. nih.govrsc.org Unlike electronic CD, which probes electronic transitions, VCD measures the differential absorption of left and right circularly polarized infrared light by vibrational transitions. ru.nl This makes VCD particularly sensitive to the three-dimensional arrangement of atoms and the subtle conformational preferences of peptides like L-Tyrosyl-L-alanyl-L-alanylglycine.

Key information derived from VCD analysis includes:

Absolute configuration: VCD can be used to determine the absolute configuration of chiral centers within the molecule. nih.gov

Conformational populations: In solution, peptides often exist as an equilibrium of multiple conformations. VCD, in conjunction with theoretical calculations, can help to identify and quantify the populations of these different conformers. nih.gov

Intramolecular hydrogen bonding: The formation of intramolecular hydrogen bonds, which are crucial for stabilizing specific conformations, can be detected through shifts in the frequencies and changes in the intensities of the amide VCD bands.

The interpretation of VCD spectra is often complex and relies heavily on comparison with theoretical spectra calculated for different possible conformations of the peptide. By comparing the experimental VCD spectrum of L-Tyrosyl-L-alanyl-L-alanylglycine with simulated spectra, researchers can deduce the most probable solution-state conformations.

X-ray Diffraction Studies of Peptidic Analogs for Crystalline Conformations (by comparison)

While obtaining a single crystal of L-Tyrosyl-L-alanyl-L-alanylglycine suitable for X-ray diffraction may be challenging, the study of crystalline structures of analogous peptides provides invaluable insights into preferred backbone and side-chain conformations. scirp.org X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state, offering a high-resolution snapshot of a low-energy conformation. mdpi.com

By examining the crystal structures of peptides with similar sequences, such as L-alanyl-L-tyrosyl-L-alanine or poly(L-alanyl-L-alanyl-glycine), researchers can identify recurring conformational motifs. researchgate.netnih.gov For example, studies on a new polymorph of L-tyrosine have been carried out through a combination of 3D electron diffraction and powder X-ray diffraction data. rsc.org These motifs, such as specific types of β-turns or extended structures, are likely to be energetically favorable and may also be present in the conformational ensemble of L-Tyrosyl-L-alanyl-L-alanylglycine in solution.

Analysis of peptidic analogs in the crystalline state can provide data on:

Side-chain rotamers: The preferred orientations of the amino acid side chains.

Intermolecular interactions: The patterns of hydrogen bonding and van der Waals contacts in the crystal lattice, which can inform about potential interactions in solution or at receptor binding sites.

It is important to note that the conformation observed in a crystal is influenced by packing forces and may not be the sole or even the most populated conformation in solution. However, these crystal structures provide crucial starting points and validation targets for computational modeling.

Computational Methodologies for Conformational Dynamics and Ensembles

Computational methods, particularly molecular dynamics simulations, are indispensable tools for exploring the vast conformational landscape of flexible molecules like peptides. nih.govnih.gov These simulations provide a dynamic view of the molecule's behavior over time, complementing the static or ensemble-averaged information obtained from experimental techniques.

Molecular Dynamics (MD) Simulations for Exploring Conformational Space

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of each atom to be followed over time. nih.gov For L-Tyrosyl-L-alanyl-L-alanylglycine, an MD simulation would typically involve placing the peptide in a box of explicit solvent molecules (e.g., water) and allowing the system to evolve. The resulting trajectory provides a detailed picture of the peptide's conformational dynamics, including transitions between different states and the relative populations of these states.

MD simulations can be used to:

Generate a representative ensemble of conformations.

Identify the most stable and frequently occurring conformations.

Analyze the flexibility of different regions of the peptide.

Study the role of solvent in influencing the peptide's structure.

Force Field Selection and Validation for Peptides

The accuracy of MD simulations is critically dependent on the quality of the force field used to describe the potential energy of the system. nih.gov A force field is a set of parameters that define the interactions between atoms, including bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). nih.gov

Several force fields have been developed for simulating proteins and peptides, such as CHARMM, AMBER, and OPLS. The choice of force field can significantly impact the resulting conformational ensemble. Therefore, it is crucial to select a force field that has been well-validated for peptides and to be aware of its potential biases. Validation often involves comparing simulation results with experimental data, such as NMR-derived J-couplings or Ramachandran plot distributions for model dipeptides. nih.gov

Analysis of Root-Mean-Square Deviation (RMSD) and Fluctuation (RMSF)

Two common metrics used to analyze MD trajectories are the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). github.io

RMSD: The RMSD measures the average distance between the atoms of a simulated conformation and a reference structure (e.g., the starting structure or an experimentally determined structure). researchgate.netnih.gov Plotting the RMSD over time can indicate whether the simulation has reached equilibrium (i.e., the RMSD plateaus) and can reveal large-scale conformational changes. github.io

RMSF: The RMSF measures the fluctuation of each individual atom or residue around its average position over the course of the simulation. researchgate.netyoutube.com High RMSF values indicate regions of high flexibility, while low RMSF values suggest more rigid parts of the molecule. For L-Tyrosyl-L-alanyl-L-alanylglycine, an RMSF analysis would highlight the relative mobilities of the N- and C-termini and the side chains of the tyrosine and alanine residues.

Table 1: Key Spectroscopic and Computational Techniques for

| Technique | Information Gained | Key Parameters |

|---|---|---|

| Near-UV CD | Tertiary structure, aromatic residue environment | Wavelength (250-350 nm), Mean Residue Ellipticity |

| VCD | Chirality, solution conformation, H-bonding | Wavenumber (cm⁻¹), Differential Absorbance (ΔA) |

| X-ray Diffraction (of analogs) | Solid-state conformation, bond lengths, bond angles | Unit cell dimensions, Space group, Atomic coordinates |

| MD Simulations | Conformational dynamics, ensemble of structures | Trajectory (coordinates vs. time) |

| RMSD Analysis | Structural stability, conformational changes | RMSD value (Å) vs. time |

| RMSF Analysis | Residue-specific flexibility | RMSF value (Å) vs. residue number |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| L-Tyrosyl-L-alanyl-L-alanylglycine |

| L-Tyrosine |

| L-Alanine |

| Glycine (B1666218) |

| L-Alanyl-L-tyrosyl-L-alanine |

| Poly(L-alanyl-L-alanyl-glycine) |

Conformational Clustering and Trajectory Analysis

To comprehend the vast conformational space accessible to L-Tyrosyl-L-alanyl-L-alanylglycine, computational simulations such as Molecular Dynamics (MD) are employed. These simulations generate a trajectory, which is a time-ordered series of the peptide's atomic coordinates. Given the flexibility of a tetrapeptide, these trajectories can contain millions of distinct conformations. bibliotekanauki.pl Conformational clustering is a crucial analytical technique used to simplify this complex dataset by grouping structurally similar conformations. researchgate.net

The most common approach is Root-Mean-Square-Deviation (RMSD)-based clustering, where the similarity between two conformations is determined by calculating the RMSD of their atomic positions after optimal superposition. biorxiv.org Conformations with an RMSD below a specified cutoff are grouped into the same cluster. researchgate.net This process distills the trajectory into a manageable number of representative conformational clusters, with each cluster representing a distinct metastable state in the peptide's energy landscape. plos.org

Analysis of these clusters and the transitions between them provides insight into the peptide's dynamic behavior. researchgate.net For L-Tyrosyl-L-alanyl-L-alanylglycine, this analysis can reveal the most populated (i.e., energetically favorable) conformations, the pathways of conformational change, and the flexibility of different regions of the peptide. For instance, clustering can distinguish between extended, helical, and turn-like structures and quantify their prevalence. researchgate.netplos.org

Table 1: Illustrative Conformational Clustering Results for L-Tyrosyl-L-alanyl-L-alanylglycine

| Cluster ID | Population (%) | Representative Structure | Average RMSD (Å) |

| 1 | 45 | Extended β-strand | 0.8 |

| 2 | 28 | Type II β-turn | 1.1 |

| 3 | 15 | Helical turn | 1.5 |

| 4 | 12 | Unstructured | 2.3 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Molecular Docking and Peptide-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For L-Tyrosyl-L-alanyl-L-alanylglycine, docking simulations can elucidate how it might interact with a biological target, such as a protein receptor or enzyme active site. mdpi.com This is fundamental for designing peptides with specific pharmacological activities. wikipedia.org

The process involves placing the peptide (the ligand) into the binding site of the target protein (the receptor) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. nih.gov The flexibility of the peptide is a critical consideration; often, representative conformations from clustering analysis are used as starting points for docking. mdpi.com

For L-Tyrosyl-L-alanyl-L-alanylglycine, docking studies would identify key interactions, such as:

Hydrogen bonds between the peptide backbone's amide and carbonyl groups and the receptor.

Hydrophobic interactions involving the alanine residues and the aromatic ring of tyrosine. nih.gov

Salt bridges or hydrogen bonds involving the phenolic hydroxyl group of tyrosine.

Pi-stacking interactions between the tyrosine aromatic ring and aromatic residues in the receptor binding site. nih.gov

These simulations provide a structural basis for the peptide's biological activity and can guide the rational design of more potent or selective analogues. nih.gov

Monte Carlo and Replica Exchange Monte Carlo Methods for Conformation and Sequence Space Exploration

Exploring the full conformational landscape of a flexible peptide is a significant computational challenge. nih.gov Monte Carlo (MC) methods are a class of algorithms that rely on repeated random sampling to obtain numerical results. edpsciences.org In the context of peptide conformation, an MC simulation generates a new conformation by making a random change to the current one (e.g., rotating a dihedral angle). This new conformation is then accepted or rejected based on an energy criterion, which favors lower-energy states while still allowing for the exploration of higher-energy regions. mdpi.com While effective, standard MC simulations can become trapped in local energy minima, preventing a comprehensive exploration of the conformational space. nih.gov

Replica Exchange Monte Carlo (REMC), also known as parallel tempering, is an enhanced sampling technique designed to overcome this limitation. youtube.com In REMC, multiple copies (replicas) of the system are simulated in parallel, each at a different temperature. nih.gov Periodically, an attempt is made to swap the conformations between replicas at adjacent temperatures. nih.gov The acceptance of a swap depends on the energies of the two conformations and their respective temperatures. nih.gov

This process allows conformations from high-temperature simulations, which can easily cross energy barriers, to be passed down to low-temperature simulations. nih.gov In turn, the low-temperature replicas can explore conformations around different energy minima. The result is a much more thorough sampling of the conformational space than is achievable with a single-temperature simulation, providing a more accurate picture of the relative populations of different conformers for L-Tyrosyl-L-alanyl-L-alanylglycine. researchgate.netpnas.org

Quantitative Methods for Peptide Conformation Analysis

Beyond standard clustering, specialized quantitative methods have been developed to analyze peptide conformations, particularly in the context of peptidomimetics, where a synthetic molecule is designed to mimic a natural peptide's structure and function. nih.govacs.org

Peptide Conformation Distribution (PCD) Plots

The Peptide Conformation Distribution (PCD) plot is a powerful tool for the visual and quantitative analysis of peptide and peptidomimetic structures. nih.govprismbiolab.com Unlike the traditional Ramachandran plot which focuses on the backbone φ and ψ angles of single amino acid residues, the PCD plot analyzes the spatial arrangement of multiple side-chain Cα-Cβ bonds. acs.org This is particularly useful for structural peptidomimetics that may lack a conventional peptide backbone. prismbiolab.com

The PCD plot is an alignment-free method generated through principal component analysis of the Cα-Cβ vectors from a large dataset of peptide fragments from the Protein Data Bank (PDB). prismbiolab.com When the conformations of L-Tyrosyl-L-alanyl-L-alanylglycine are projected onto this plot, it provides a visual representation of its conformational distribution within the known chemical space of peptide structures. nih.gov This allows for a comprehensive understanding of its structural characteristics and similarity to known secondary structures like helices or sheets. acs.orgresearchgate.net

Peptidomimetic Analysis (PMA) Maps

Complementary to PCD plots, the Peptidomimetic Analysis (PMA) map is an alignment-based method focused on a specific peptide fragment of interest. prismbiolab.comresearchgate.net It quantitatively evaluates the degree of mimicry of a molecule by superimposing its conformations onto the target peptide structure. prismbiolab.com The PMA map visualizes the results of this structural alignment, providing a clear comparison of different molecules. nih.govprismbiolab.com

For L-Tyrosyl-L-alanyl-L-alanylglycine, a PMA map could be used to compare its conformational ensemble to that of a known bioactive peptide turn it is intended to mimic. The map quantifies the similarity in terms of parameters like the average positional difference of pseudo-Cα-Cβ bonds, allowing for a rational selection of the best mimetic scaffolds. nih.govprismbiolab.com

Analysis of Dihedral Angles (φ, ψ, ω) and Side-Chain Rotameric States

The conformation of a peptide is fundamentally defined by a set of dihedral angles (or torsion angles) along its backbone and in its side chains.

The peptide backbone possesses three main dihedral angles for each amino acid residue: expasy.org

Phi (φ): The angle of rotation around the N-Cα bond. gonzaga.edu

Psi (ψ): The angle of rotation around the Cα-C bond. gonzaga.edu

Omega (ω): The angle of rotation around the peptide bond (C-N). Due to the partial double-bond character of the peptide bond, the ω angle is typically planar, adopting either a trans (≈180°, strongly favored) or cis (≈0°) conformation. expasy.org

The allowed combinations of φ and ψ angles are famously visualized in a Ramachandran plot, which shows the sterically allowed regions for these angles, corresponding to common secondary structures like α-helices and β-sheets. expasy.orggonzaga.edu

The side chains of the amino acid residues also have rotational freedom around their single bonds, described by chi (χ) angles. Side chains tend to adopt specific, low-energy conformations known as rotamers. nih.gov Rotamer libraries, compiled from high-resolution protein structures, list the most probable side-chain conformations. nih.govyoutube.com For L-Tyrosyl-L-alanyl-L-alanylglycine, analyzing the preferred rotameric states of the tyrosine and alanine side chains is crucial for understanding its three-dimensional structure and potential interactions. nih.gov For example, the orientation of the tyrosine phenol (B47542) group is determined by its χ1 and χ2 angles, which dictates its ability to form hydrogen bonds or engage in aromatic interactions.

Table 2: Key Dihedral Angles in L-Tyrosyl-L-alanyl-L-alanylglycine

| Residue | Dihedral Angle | Defining Atoms | Typical Values (for β-sheet) |

| Tyrosine (i) | ψ | N, Cα, C, N(i+1) | ~+135° |

| Alanine (i+1) | φ | C(i-1), N, Cα, C | ~-139° |

| Alanine (i+1) | ψ | N, Cα, C, N(i+2) | ~+135° |

| Alanine (i+2) | φ | C(i), N, Cα, C | ~-139° |

| Alanine (i+2) | ψ | N, Cα, C, N(i+3) | ~+135° |

| Glycine (i+3) | φ | C(i+1), N, Cα, C | Broader range due to no side chain |

| Any | ω | Cα, C, N, Cα | ~180° (trans) |

Identification and Characterization of Intramolecular Hydrogen Bonding Patterns

Intramolecular hydrogen bonds are fundamental to the stabilization of specific secondary structures in peptides, leading to folded conformations such as turns and helices. In L-Tyrosyl-L-alanyl-L-alanylglycine, numerous potential hydrogen bond donors and acceptors exist along the peptide backbone and within the tyrosine side chain. The primary donors are the amide hydrogens (N-H) of the peptide bonds, the N-terminal amino group, and the hydroxyl group of the tyrosine side chain. The acceptors are the carbonyl oxygens (C=O) of the peptide bonds, the C-terminal carboxylate group, and the tyrosine hydroxyl group, which can also function as an acceptor.

Theoretical and computational studies on similar alanine and glycine-containing dipeptides provide significant insight into the probable hydrogen bonding patterns. nih.govacs.org A prevalent and energetically favorable motif is the formation of a seven-membered ring, known as a C7 conformation, through a hydrogen bond between the N-H of one residue and the C=O of the preceding residue. nih.govaip.org Computational models predict that the strength of such an N-H···O=C intramolecular hydrogen bond is significant, with calculated values of approximately 5.54 kcal/mol in glycine dipeptides and between 5.19 and 5.73 kcal/mol in alanine dipeptides. nih.govaip.org Given the L-alanyl-L-alanyl sequence in the tetrapeptide, the formation of such stable C7 rings is highly probable.

| Potential Donor Group | Residue Position | Potential Acceptor Group | Residue Position | Potential Stabilized Structure |

|---|---|---|---|---|

| Amide N-H | Ala-2 | Carbonyl C=O | Tyr-1 | C7 Ring |

| Amide N-H | Ala-3 | Carbonyl C=O | Ala-2 | C7 Ring |

| Amide N-H | Gly-4 | Carbonyl C=O | Ala-3 | C7 Ring |

| N-Terminal -NH3+ | Tyr-1 | Carbonyl C=O | Ala-3 or Gly-4 | β-Turn or Folded |

| Amide N-H | Gly-4 | Carbonyl C=O | Tyr-1 | C10 Ring (γ-Turn) |

| Tyrosine Side Chain -OH | Tyr-1 | Carbonyl C=O | Ala-2 or Ala-3 | Side-Chain to Backbone Fold |

| Tyrosine Side Chain -OH | Tyr-1 | C-Terminal -COO- | Gly-4 | End-to-End Fold |

Influence of Solvent Environment on Tetrapeptide Conformation

The conformational profile of a peptide in solution is the result of a sensitive balance between the intramolecular interactions that favor folded states and the intermolecular interactions between the peptide and the solvent molecules. wustl.edu The nature of the solvent, therefore, plays a critical role in determining the dominant conformations of L-Tyrosyl-L-alanyl-L-alanylglycine.

In polar protic solvents such as water or methanol, the solvent molecules are themselves strong hydrogen bond donors and acceptors. They can effectively compete with and disrupt the weaker intramolecular hydrogen bonds within the peptide. wustl.edunih.gov Consequently, in an aqueous environment, the tetrapeptide is expected to favor more open or extended conformations. Studies on short alanine-based peptides in water show a preference for polyproline II (PII) helix-like structures and extended β-strands. wustl.eduacs.org These conformations maximize the exposure of the peptide's polar backbone groups to the water molecules, allowing for optimal hydration and peptide-solvent hydrogen bonding. wustl.edu The hydroxyl group of tyrosine would also readily form hydrogen bonds with water, further stabilizing an extended structure. nih.gov

| Solvent Type | Example Solvents | Dominant Hydrogen Bonding | Expected Conformational Preference |

|---|---|---|---|

| Polar Protic | Water, Methanol | Intermolecular (Peptide-Solvent) | Extended (β-strand), Polyproline II (PII)-like conformations wustl.eduacs.org |

| Aprotic / Low Polarity | Chloroform, Dimethyl Sulfoxide (DMSO) | Intramolecular (Peptide-Peptide) | Compact, folded structures (e.g., C7 rings, β-turns) nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for L Tyrosyl L Alanyl L Alanylglycine

Theoretical Frameworks of SAR and QSAR in Peptide Design

The correlation between a peptide's structure and its activity can be examined through two distinct, yet complementary, approaches: qualitative and quantitative.

Qualitative SAR: This approach involves observing how specific, discrete changes in a molecule's structure affect its biological activity. creative-peptides.com For instance, in analyzing L-Tyrosyl-L-alanyl-L-alanylglycine, a qualitative SAR study might involve synthesizing several analogs where the Tyrosine residue is replaced by Phenylalanine (removing the hydroxyl group) or the Alanine (B10760859) residues are replaced by Glycine (B1666218) (removing the methyl side chain). By comparing the biological activities of these new peptides to the parent compound, researchers can infer the importance of the hydroxyl group on the Tyrosine ring or the steric bulk of the Alanine side chains for the observed activity. This method provides a foundational understanding of which molecular features are critical.

Quantitative QSAR: QSAR moves beyond qualitative observations by establishing a mathematical relationship between structure and activity. wikipedia.orgresearchgate.net This approach uses molecular descriptors—numerical values representing physicochemical properties—to create a predictive model. longdom.org The general form of a QSAR model is expressed as: Activity = f(molecular descriptors) + error wikipedia.org

Molecular descriptors are the cornerstone of QSAR modeling, transforming chemical information into a numerical format suitable for statistical analysis. wikipedia.orgkg.ac.rs An effective descriptor should be well-defined, easy to calculate, and correlate with a molecule's experimental properties. wikipedia.org In peptide QSAR, descriptors are often derived from the physicochemical properties of the constituent amino acids. acs.orgacs.org

The characterization of L-Tyrosyl-L-alanyl-L-alanylglycine in a QSAR study would involve calculating descriptors for each of its four amino acids: Tyrosine, Alanine (at two positions), and Glycine. These descriptors fall into several categories.

Table 1: Common Categories of Amino Acid Descriptors for QSAR Studies

| Descriptor Category | Description | Examples |

|---|---|---|

| Physicochemical | Based on experimental or calculated properties related to hydrophobicity, electronics, and steric effects. uestc.edu.cn | Hydrophobicity scales, pKa values, molecular weight, polar surface area. nih.gov |

| Topological | Describe the connectivity and branching of the amino acid side chains. uestc.edu.cn | Connectivity indices, shape indices. |

| 3D-Structural | Derived from the three-dimensional coordinates of the amino acid, often requiring computational chemistry methods. uestc.edu.cn | van der Waals volume, surface area, dipole moment. |

| Quantum Chemical | Calculated using quantum mechanics to describe electronic properties with high accuracy. uestc.edu.cn | HOMO/LUMO energies, atomic charges. |

By representing each amino acid in the peptide sequence with a set of these numerical descriptors, the entire peptide can be transformed into a vector of numbers, which can then be used to build a robust QSAR model. kg.ac.rs

Computational Methodologies for QSAR Model Construction

Developing a reliable QSAR model requires sophisticated computational methods to handle the complexity and high dimensionality of the data, especially when dealing with numerous potential descriptors. nih.gov These methodologies select the most relevant descriptors and create a statistically sound model that can accurately predict the activity of new compounds.

Given that many physicochemical properties of amino acids are inter-correlated (e.g., size and hydrophobicity), using all of them in a model can introduce statistical noise. Principal Components Analysis (PCA) is a data reduction technique used to address this issue. researchgate.netnih.gov It transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). nih.gov

In peptide QSAR, PCA is famously used to derive "z-scales." These scales are the principal components derived from a matrix of numerous physicochemical properties (like NMR data, pKa, and chromatographic data) for the 20 common amino acids. nih.gov The first few z-scales typically capture the most significant information:

z1: Represents the hydrophobicity or lipophilicity of the amino acid side chain.

z2: Relates to the steric bulk or size of the side chain.

z3: Corresponds to the electronic properties of the side chain. researchgate.net

For a QSAR study of L-Tyrosyl-L-alanyl-L-alanylglycine, the z-scales for its constituent amino acids would serve as the molecular descriptors.

Table 2: Illustrative z-scale Values for the Constituent Amino Acids of L-Tyrosyl-L-alanyl-L-alanylglycine

| Amino Acid | z1 (Hydrophobicity) | z2 (Steric/Size) | z3 (Electronic) |

|---|---|---|---|

| Tyrosine (Tyr) | -1.39 | 2.51 | 0.42 |

| Alanine (Ala) | 0.07 | -1.73 | 0.09 |

| Glycine (Gly) | 2.23 | -5.36 | 0.30 |

Note: Values are from established literature and serve as an example of descriptors used in a QSAR model. nih.gov

Using these z-scales simplifies the model by reducing the number of variables while retaining the essential chemical information of the amino acids. uestc.edu.cn

Once descriptors like z-scales are defined, a regression method is needed to build the model. Partial Least Squares (PLS) regression is a powerful multivariate technique well-suited for QSAR. nih.gov It is particularly effective when the number of descriptors is large or when they exhibit multicollinearity, a common scenario in QSAR studies. vcclab.org

PLS works by projecting the predictor variables (descriptors) and the response variable (activity) to a new space of latent variables. frontiersin.org Unlike PCA, which only considers the variance in the descriptors, PLS finds latent variables that maximize the covariance between the descriptors and the activity. vcclab.org This ensures that the model is built using components that are most relevant to predicting the biological property of interest.

In the context of L-Tyrosyl-L-alanyl-L-alanylglycine, a PLS model would take the z-scale values for each position in a series of peptide analogs as input (the X-matrix) and correlate them with their measured biological activities (the Y-vector) to generate a predictive equation. nih.gov

While descriptor-based QSAR provides valuable insights, it does not explicitly use the three-dimensional (3D) structure of the molecules. 3D-QSAR methods address this by analyzing the 3D properties of a set of molecules to explain their biological activities. mdpi.com Comparative Molecular Similarity Indices Analysis (CoMSIA) is a prominent 3D-QSAR technique. rsc.orgresearchgate.net

The CoMSIA methodology involves the following steps:

Molecular Alignment: A set of molecules (e.g., analogs of L-Tyrosyl-L-alanyl-L-alanylglycine) are structurally aligned in 3D space based on a common scaffold.

Grid Calculation: A 3D grid is placed over the aligned molecules.

Field Calculation: At each grid point, similarity indices are calculated for several physicochemical fields using a probe atom. These fields represent different aspects of the molecule's potential for interaction. mdpi.comddg-pharmfac.net

Table 3: Physicochemical Fields Used in CoMSIA

| Field | Description | Implication for Peptide Activity |

|---|---|---|

| Steric | Describes the shape and size of the molecule (Lennard-Jones potential). | Favorable regions indicate where bulk is preferred; unfavorable regions suggest steric hindrance. |

| Electrostatic | Represents the charge distribution (Coulomb potential). | Shows where positive or negative charges on the peptide would enhance binding with a target. |

| Hydrophobic | Indicates regions of hydrophobicity and hydrophilicity. | Highlights areas where non-polar or polar groups on the peptide are important for activity. |

| H-Bond Donor | Identifies the potential for the peptide to donate a hydrogen bond. | Pinpoints key H-bond donor groups (like the -OH on Tyrosine) for receptor interaction. |

| H-Bond Acceptor | Identifies the potential for the peptide to accept a hydrogen bond. | Pinpoints key H-bond acceptor groups (like carbonyl oxygens) for receptor interaction. |

Model Building: The calculated similarity indices are then used as descriptors in a PLS analysis to build the final QSAR model. frontiersin.orgresearchgate.net The results are often visualized as 3D contour maps, which show regions where modifying a particular property (e.g., adding a bulky group or a positive charge) would likely increase or decrease biological activity. ddg-pharmfac.net This provides a highly intuitive guide for designing more potent analogs of the lead peptide.

Molecular Mechanics and Quantum Chemical Procedures for Active Conformation Determination

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Determining the active conformation of L-Tyrosyl-L-alanyl-L-alanylglycine—the specific spatial arrangement it adopts when interacting with a biological target—is fundamental. Computational chemistry offers powerful tools for this purpose, primarily through molecular mechanics and quantum chemical procedures.

Molecular mechanics (MM) methods are a cornerstone of conformational analysis for peptides. nih.gov These methods treat molecules as a collection of atoms held together by bonds, which are modeled as springs. The energy of a given conformation is calculated using a force field, a set of parameters that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals forces and electrostatic interactions). By systematically rotating the rotatable bonds (the dihedral angles Φ and Ψ of the peptide backbone), MM methods can explore the potential energy surface of L-Tyrosyl-L-alanyl-L-alanylglycine to identify low-energy, stable conformations. For a tetrapeptide, which is highly flexible, these calculations can reveal an ensemble of possible structures, such as extended chains, or more compact forms stabilized by turns. researchgate.netyoutube.com

Quantum chemical (QC) procedures, while more computationally intensive, provide a more accurate description of the electronic structure of the molecule. Methods like Density Functional Theory (DFT) can be used to refine the geometries of the low-energy conformations identified by molecular mechanics. QC methods are particularly valuable for understanding the subtle electronic effects that can influence peptide conformation and interaction with a receptor.

To determine the active conformation, the computationally generated conformers of L-Tyrosyl-L-alanyl-L-alanylglycine would be docked into the binding site of a known or hypothesized biological target. The conformation that exhibits the best fit and the most favorable interaction energy (e.g., forming key hydrogen bonds and hydrophobic contacts) is predicted to be the active one. Experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to validate these computational predictions by providing information about the peptide's structure in solution. nih.govmemphis.edu

Analysis of Structural Features Influencing Peptide Functionality (General Principles)

The function of any peptide is dictated by its structural and physicochemical properties. nih.govfrontiersin.org For L-Tyrosyl-L-alanyl-L-alanylglycine, a detailed analysis of its amino acid composition, sequence, and the resulting properties like hydrophobicity and steric profile is essential to predict its biological role.

Amino Acid Composition and Sequence Effects

The specific sequence of amino acids—Tyrosine (Tyr), Alanine (Ala), Alanine (Ala), and Glycine (Gly)—is the primary determinant of the peptide's structure and function. ahb-lab.comebsco.com The sequence dictates the arrangement of side chains, which in turn governs how the peptide folds and interacts with other molecules. nih.gov

L-Tyrosine (Tyr): Positioned at the N-terminus, its bulky, aromatic side chain containing a hydroxyl group allows for a range of interactions. It can participate in hydrophobic interactions as well as form hydrogen bonds, making it a critical residue for recognition at many receptor sites, including opioid receptors.

L-Alanine (Ala): The two consecutive alanine residues provide a simple, non-polar, and sterically small component to the peptide backbone. Alanine has a high propensity to form helical structures, though in a short peptide like this, it primarily contributes to conformational stability without introducing significant steric hindrance. nih.gov

Glycine (Gly): Located at the C-terminus, glycine is unique as it lacks a side chain (it has only a hydrogen atom). This makes it highly flexible and able to adopt a wide range of backbone conformations that are sterically forbidden for other amino acids. This flexibility can be crucial for allowing the peptide to fit into a binding pocket.

Even minor changes in this sequence would dramatically alter the peptide's properties. researchgate.netacs.org For example, swapping the positions of Tyrosine and Glycine would completely change the interaction profile of the peptide's termini.

Role of Hydrophobicity, Electron Properties, and Steric Effects

The functionality of L-Tyrosyl-L-alanyl-L-alanylglycine is governed by a balance of several key physicochemical properties.

| Amino Acid | Kyte & Doolittle Hydrophobicity Index | Contribution to Peptide |

|---|---|---|

| Tyrosine (Tyr) | -1.3 | Moderately hydrophobic, aromatic interactions, hydrogen bonding capability. |

| Alanine (Ala) | 1.8 | Non-polar, contributes to hydrophobic character and structural stability. |

| Glycine (Gly) | -0.4 | Increases flexibility, reduces steric hindrance. |

Electron Properties: The distribution of electrons in the peptide influences its ability to form non-covalent bonds. The aromatic ring of tyrosine is electron-rich, allowing it to form π-π stacking interactions with other aromatic residues in a receptor binding pocket. The hydroxyl group on tyrosine and the amide bonds of the peptide backbone are key sites for hydrogen bonding. nih.gov Electron transfer properties can also play a role in the peptide's function, especially in processes involving redox reactions. nih.gov

Steric Effects: The size and shape of the amino acid side chains impose steric constraints that influence the peptide's accessible conformations and how it can fit into a binding site. frontiersin.org The bulky tyrosine side chain at the N-terminus creates significant steric bulk, which can be a key recognition feature. In contrast, the dual alanine residues offer minimal steric hindrance, and the glycine residue offers maximum flexibility. researchgate.net This combination suggests that the N-terminal tyrosine may be the primary determinant for binding specificity, while the rest of the peptide acts as a flexible spacer.

Targeted Modifications for SAR Analysis (e.g., Alanine Scanning as a methodological approach)

Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure and observing the effect on its biological activity. mdpi.com This is a powerful method for identifying which parts of a molecule are essential for its function. For peptides, a premier technique for SAR analysis is Alanine Scanning. jpt.comproteogenix.science

Alanine scanning involves systematically replacing each amino acid residue in the peptide with alanine, one at a time, and then measuring the activity of the resulting analogues. wikipedia.org Alanine is chosen because its small, non-polar methyl side chain is generally considered to be "neutral." It removes the original side chain's specific functionality (e.g., the aromatic ring of tyrosine or the flexibility of glycine) without introducing new, complex interactions or significantly disrupting the peptide's backbone structure. mybiosource.com

By comparing the activity of each alanine-substituted analogue to the original peptide, researchers can infer the importance of each individual side chain.

Large decrease in activity: Suggests the original side chain made a critical contribution to binding or function (e.g., a "hot spot").

Little or no change in activity: Indicates the original side chain is not essential for the interaction.

Increase in activity: Suggests the original side chain was detrimental to the interaction, perhaps due to steric clash or unfavorable electrostatic interactions.

Applying this to L-Tyrosyl-L-alanyl-L-alanylglycine would involve synthesizing and testing the following analogues:

Ala -Ala-Ala-Gly

Tyr-Ala -Ala-Gly (This is the original peptide)

Tyr-Ala-Ala -Gly (This is the original peptide)

Tyr-Ala-Ala-Ala

The hypothetical results of such a scan could be summarized as follows:

| Peptide Analogue (Mutation in Bold) | Hypothetical Activity Change | Inferred Role of Original Residue |

|---|---|---|

| Ala -Ala-Ala-Gly | Significant Loss of Activity | The Tyrosine side chain is critical for activity, likely involved in key binding interactions (hydrophobic/aromatic/H-bond). |

| Tyr-Ala-Ala-Ala | Moderate Loss of Activity | The flexibility of Glycine is important, possibly for adopting the correct conformation in the binding pocket. |

This methodological approach provides a detailed map of the functional contributions of each residue, guiding the rational design of more potent or selective peptide analogues. jpt.com

Theoretical and Computational Investigations of L Tyrosyl L Alanyl L Alanylglycine Interactions

Computational Modeling of Peptide-Target Molecular Recognition

Understanding how a peptide recognizes and binds to its biological target is fundamental to deciphering its function. Computational modeling provides a window into these molecular recognition events at an atomic level. Techniques like molecular docking and molecular dynamics (MD) simulations are primary tools for this purpose. nih.gov Docking can be used for rapid virtual screening to predict the preferred orientation of the peptide when bound to a receptor, though it can be challenging to fully account for the receptor's flexibility. nih.gov

Molecular dynamics simulations, on the other hand, can capture the dynamic process of peptide binding, providing a more detailed picture of the conformational changes that occur in both the peptide and its target upon interaction. dovepress.com For a peptide like L-Tyrosyl-L-alanyl-L-alanylglycine, MD simulations would model the movements of each atom over time, revealing key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the peptide-target complex. For instance, studies on other peptide-protein systems have successfully used MD simulations to investigate "folding-upon-binding" mechanisms. dovepress.com Homology modeling can further support these studies by creating structural models of target proteins when experimental structures are unavailable, which can then be used for ligand docking studies. nih.gov

The following table illustrates the types of intermolecular contacts that computational models can identify and quantify for a peptide-target interaction.

| Interaction Type | Potential Contributing Residues of Peptide | Description |

| Hydrogen Bonding | Tyrosine (hydroxyl group), Alanine (B10760859)/Glycine (B1666218) (backbone carbonyl/amide) | Crucial for specificity and stabilizing the bound conformation. Water-mediated hydrogen bonds are also significant. nih.gov |

| Hydrophobic Interactions | Tyrosine (aromatic ring), Alanine (methyl group) | Key for binding affinity, driven by the displacement of water molecules from nonpolar surfaces. |

| Electrostatic Interactions | N-terminus (positive charge), C-terminus (negative charge) | Long-range forces that guide the peptide to the binding site. |

| Van der Waals Forces | All atoms | Weak, short-range attractions that contribute to the overall stability of the complex. nih.gov |

Simulation of Binding Thermodynamics and Kinetics

Beyond identifying the binding pose, computational methods can quantify the energetics and rates of the interaction. nih.gov These thermodynamic and kinetic parameters are crucial for understanding binding affinity and the duration of the peptide's effect.

Thermodynamics: The binding free energy (ΔG) is a key thermodynamic parameter that indicates the stability of the peptide-target complex. A more negative ΔG corresponds to a higher affinity. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach to calculate binding free energies from MD simulation trajectories. nih.gov This method has been used to reveal how specific mutations in a target protein affect ligand binding strength. nih.gov

Kinetics: Binding kinetics, described by the association rate constant (k_on) and the dissociation rate constant (k_off), determine how quickly a peptide binds to its target and how long it remains bound (residence time). nih.gov Simulating these events is challenging due to the long timescales often involved. dovepress.comnih.gov Advanced techniques like accelerated molecular dynamics (aMD) and metadynamics have been developed to overcome these limitations and capture rare events like ligand dissociation. nih.gov For example, unbiased MD simulations have been aggregated to construct Markov State Models to calculate kinetic rates, yielding results comparable to experimental values. nih.gov

The table below provides a hypothetical comparison of thermodynamic and kinetic parameters for L-Tyrosyl-L-alanyl-L-alanylglycine and a rationally designed analog, illustrating the data obtained from such simulations.

| Peptide | Binding Free Energy (ΔG) (kcal/mol) | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) |

| L-Tyrosyl-L-alanyl-L-alanylglycine | -8.5 | 1.2 x 10⁵ | 5.0 x 10⁻² |

| Analog 1 (e.g., Tyr-Ala-Leu-Gly) | -9.7 | 1.5 x 10⁵ | 1.1 x 10⁻³ |

In Silico Design Strategies for Peptidic Analogs

A major strength of computational modeling is its application in the rational design of new molecules with improved properties. researchgate.net For peptides, this involves creating analogs of a parent sequence, such as L-Tyrosyl-L-alanyl-L-alanylglycine, to enhance affinity, selectivity, or stability.

In silico design begins with exploring the vast sequence and conformational space available. For a tetrapeptide, substituting any of the four amino acids with one of the other 19 common amino acids creates a large number of potential analogs. Computationally, techniques like alanine scanning can be performed to identify "hot spot" residues that are critical for binding. nih.gov In this method, each residue is computationally mutated to alanine, and the change in binding free energy is calculated. This helps prioritize which positions are most sensitive to modification. For L-Tyrosyl-L-alanyl-L-alanylglycine, an alanine scan could reveal the relative importance of the tyrosine residue versus the two alanine residues for a specific target interaction.

| Original Peptide | Analog Sequence | Rationale for Modification | Predicted Change in Binding |

| Y-A-A-G | A -A-A-G | Evaluate the contribution of the Tyrosine side chain. | Significant decrease in affinity. |

| Y-A-A-G | Y-L -A-G | Increase hydrophobicity at the second position. | Potential increase in affinity. |

| Y-A-A-G | Y-A-A-P | Introduce a conformational constraint with Proline. | May alter backbone flexibility and binding pose. |

Bioinformatic Approaches for Peptide Analysis and Prediction

Bioinformatics provides a complementary set of computational tools for analyzing and predicting peptide properties based on sequence data. These methods often employ machine learning and statistical models trained on large databases of known peptides. mdpi.com For a sequence like L-Tyrosyl-L-alanyl-L-alanylglycine, various bioinformatic tools can be used to predict its potential biological functions, such as whether it is likely to be an antimicrobial peptide (AMP), a cell-penetrating peptide (CPP), or another type of therapeutic peptide. researchgate.netnih.gov

Predictive models can identify key sequence features, motifs, or patterns associated with a specific function. researchgate.net For instance, deep learning methods, such as convolutional neural networks (CNNs), have been developed to predict protein-peptide binding sites with increasing accuracy. griffith.edu.au Such a tool could be used to scan a target protein for potential binding sites for L-Tyrosyl-L-alanyl-L-alanylglycine. Furthermore, recent predictors for therapeutic peptides aim to solve multi-label classification problems, acknowledging that a single peptide can have multiple functions. researchgate.netnih.gov These tools can explicitly model the relationships between different peptide functions to improve prediction performance. researchgate.net

Advanced Bioanalytical Characterization of L Tyrosyl L Alanyl L Alanylglycine for Academic Studies

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Sequence Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive characterization of synthetic peptides like L-Tyrosyl-L-alanyl-L-alanylglycine. This technique provides a highly accurate measurement of the peptide's mass-to-charge ratio (m/z), which allows for the experimental confirmation of its elemental composition. For L-Tyrosyl-L-alanyl-L-alanylglycine, with a molecular formula of C17H24N4O6, the theoretical monoisotopic mass can be calculated with high precision. An experimentally determined mass that closely matches this theoretical value serves as primary evidence of the compound's identity.

Beyond molecular mass determination, tandem mass spectrometry (MS/MS) is utilized for sequence confirmation. In this process, the protonated peptide ion is isolated and then fragmented through collision-activated dissociation (CAD). osu.edu This fragmentation predominantly occurs at the peptide bonds, leading to a predictable series of fragment ions known as b- and y-ions. uab.edu The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. By analyzing the mass differences between the peaks in the resulting spectrum, the amino acid sequence can be unequivocally reconstructed, confirming the identity of L-Tyrosyl-L-alanyl-L-alanylglycine. For instance, the fragmentation of the Tyr-Ala-Ala-Gly peptide would yield specific b- and y-ions that correspond to the sequential loss of glycine (B1666218), alanine (B10760859), and another alanine from the C-terminus (for y-ions) or the loss of tyrosine, alanine, and another alanine from the N-terminus (for b-ions).

Table 1: Theoretical m/z of Major Fragment Ions for L-Tyrosyl-L-alanyl-L-alanylglycine This table presents the calculated monoisotopic masses for the expected singly charged (z=1) b- and y-ions generated during tandem mass spectrometry.

| Ion Type | Sequence | Theoretical m/z |

| b₁ | Tyr | 164.0706 |

| b₂ | Tyr-Ala | 235.1077 |